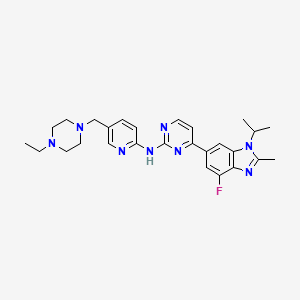
Desfluoro-Abemaciclib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desfluoro-Abemaciclib is a derivative of Abemaciclib, a potent cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. Abemaciclib is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced or metastatic breast cancer . This compound, as the name suggests, is a modified version where fluorine atoms are replaced or removed, potentially altering its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Desfluoro-Abemaciclib involves multiple steps, starting from basic organic compounds. The key steps include:
Formation of the Pyrimidine Core: This involves the reaction of appropriate amines with pyrimidine derivatives under controlled conditions.
Substitution Reactions:
Cyclization: The formation of the final cyclic structure is achieved through cyclization reactions, often under high-temperature conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar steps but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to ensure high yield and purity would be critical. High-Performance Liquid Chromatography (HPLC) is often used for the purification and validation of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Desfluoro-Abemaciclib undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Desfluoro-Abemaciclib has several scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorine removal on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its potential effects on cell cycle regulation and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancers resistant to traditional CDK4/6 inhibitors.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry .
Wirkmechanismus
Desfluoro-Abemaciclib exerts its effects by inhibiting CDK4 and CDK6, enzymes crucial for cell cycle progression. By blocking these kinases, the compound prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase. This inhibition ultimately reduces cell proliferation and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Palbociclib: Another CDK4/6 inhibitor used in breast cancer treatment.
Ribociclib: Similar to Palbociclib, used for HR+/HER2- breast cancer.
Lerociclib: A newer CDK4/6 inhibitor with a different side effect profile.
Comparison: Desfluoro-Abemaciclib is unique due to the absence of fluorine atoms, which may result in different pharmacokinetic properties compared to its fluorinated counterparts. This modification could potentially reduce certain side effects or alter its efficacy in specific cancer types .
Eigenschaften
Molekularformel |
C27H33FN8 |
|---|---|
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C27H33FN8/c1-5-34-10-12-35(13-11-34)17-20-6-7-25(30-16-20)33-27-29-9-8-23(32-27)21-14-22(28)26-24(15-21)36(18(2)3)19(4)31-26/h6-9,14-16,18H,5,10-13,17H2,1-4H3,(H,29,30,32,33) |
InChI-Schlüssel |
VZNGXDUPNUHSRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=CC(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


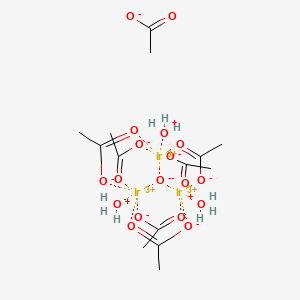

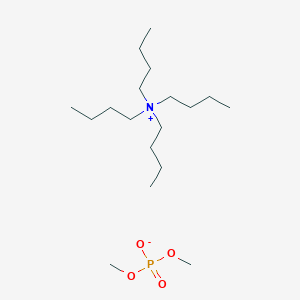
![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)
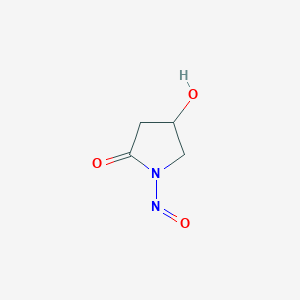
![cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
![1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea](/img/structure/B13840248.png)
![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)
![[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)
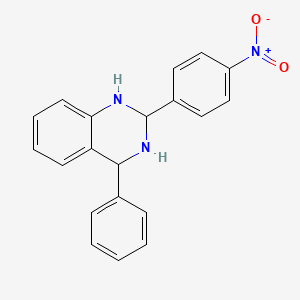
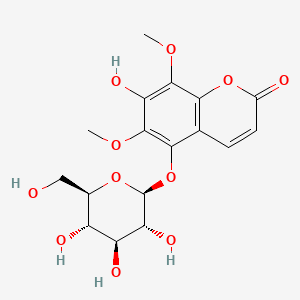
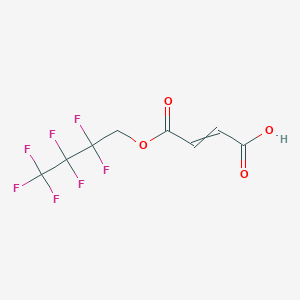

![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
